Cas no 145970-12-3 (3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)
![3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- structure](https://pt.kuujia.com/scimg/cas/145970-12-3x500.png)
145970-12-3 structure
Nome do Produto:3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
- N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1H-quinoline-3-carboxamide
- 3-Quinolinecarboxamide, 4-hydroxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-
- endo-Maohqc
- N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
- N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 145970-12-3
- BDBM50042065
- N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboximidic acid
- DTXSID60932737
- SCHEMBL9199760
- CHEMBL109955
- PD160233
- 4-Hydroxy-quinoline-3-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide
-
- Inchi: InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23)
- Chave InChI: ZPEDRMCLQWINAG-UHFFFAOYSA-N
- SMILES: C1C=CC2=C(C(C(NC3CC4CCC(N4C)C3)=O)=CN=C2C=1)O
Propriedades Computadas
- Massa Exacta: 311.16353
- Massa monoisotópica: 311.163
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 2
- Complexidade: 530
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 61.4Ų
- XLogP3: 2.3
Propriedades Experimentais
- Densidade: 1.29
- Ponto de ebulição: 516.1°C at 760 mmHg
- Ponto de Flash: 265.9°C
- Índice de Refracção: 1.645
- PSA: 65.46
3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- Literatura Relacionada
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
3. Back matter
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
145970-12-3 (3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-) Produtos relacionados
- 2089255-17-2(4,8-dichloro-5,6,7,8-tetrahydroquinoline hydrochloride)
- 2580218-06-8(tert-butyl 3-(benzyloxy)methylazetidine-3-carboxylate)
- 1176911-24-2([(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine)
- 1360891-65-1(2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine)
- 1858399-36-6(3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde)
- 39161-15-4((2-methyloxolan-3-yl)methanol)
- 1181635-44-8(3-4-(dimethylamino)phenyl-2-hydroxypropanoic acid)
- 1217740-70-9((R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)
- 34493-98-6(Dideoxykanamycin B)
- 1538213-79-4(2-chloro-5,6,7,8-tetrahydroquinolin-3-amine)
Fornecedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel